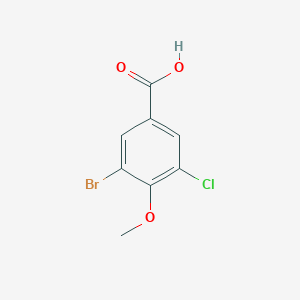

3-Bromo-5-chloro-4-methoxybenzoic acid

Description

3-Bromo-5-chloro-4-methoxybenzoic acid is a halogenated and methoxy-substituted benzoic acid derivative. Its structure features a bromine atom at the 3-position, a chlorine atom at the 5-position, and a methoxy group at the 4-position of the benzene ring. This substitution pattern influences its electronic properties, solubility, and reactivity, making it a valuable intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals.

Properties

IUPAC Name |

3-bromo-5-chloro-4-methoxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrClO3/c1-13-7-5(9)2-4(8(11)12)3-6(7)10/h2-3H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHAWEUPOHFLFIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1Br)C(=O)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-chloro-4-methoxybenzoic acid typically involves the bromination and chlorination of 4-methoxybenzoic acid. The process can be summarized as follows:

Bromination: 4-Methoxybenzoic acid is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the meta position relative to the methoxy group.

Chlorination: The brominated product is then subjected to chlorination using chlorine gas or a chlorinating agent like thionyl chloride to introduce the chlorine atom at the ortho position relative to the carboxylic acid group.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-5-chloro-4-methoxybenzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution.

Oxidation and Reduction: The methoxy group can be oxidized to a carboxylic acid or reduced to a hydroxyl group.

Coupling Reactions: The compound can participate in Suzuki-Miyaura and Heck coupling reactions to form biaryl compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Coupling Reactions: Palladium catalysts with boronic acids or alkenes in the presence of bases like potassium carbonate.

Major Products:

Substitution Products: Derivatives with different functional groups replacing bromine or chlorine.

Oxidation Products: 3-Bromo-5-chloro-4-carboxybenzoic acid.

Reduction Products: 3-Bromo-5-chloro-4-hydroxybenzoic acid.

Coupling Products: Biaryl compounds with extended aromatic systems.

Scientific Research Applications

Chemistry: 3-Bromo-5-chloro-4-methoxybenzoic acid is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study the effects of halogenated aromatic acids on biological systems. It can be used as a probe to investigate enzyme-substrate interactions and metabolic pathways.

Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its derivatives may exhibit antimicrobial, anti-inflammatory, or anticancer properties.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, dyes, and polymers. It is also employed in the synthesis of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Bromo-5-chloro-4-methoxybenzoic acid depends on its specific application. In general, the compound interacts with molecular targets through its functional groups. For example:

Enzyme Inhibition: The carboxylic acid group can form hydrogen bonds with active site residues, inhibiting enzyme activity.

Receptor Binding: The aromatic ring and halogen substituents can interact with receptor sites, modulating biological responses.

Pathway Modulation: The compound can affect metabolic pathways by altering the activity of key enzymes or transporters.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table highlights key structural analogs and their substituent differences:

| Compound Name | Substituents (Position) | CAS Number | Key Differences vs. Target Compound |

|---|---|---|---|

| 5-Bromo-4-chloro-2-methoxybenzoic acid | Br (5), Cl (4), OMe (2) | Not provided | Methoxy at 2 instead of 4; Br/Cl positions |

| 3-Bromo-5-hydroxy-4-methoxybenzoic acid | Br (3), OH (5), OMe (4) | 157893-14-6 | Hydroxyl replaces chlorine at position 5 |

| Methyl 5-bromo-4-chloro-2-methoxybenzoate | Br (5), Cl (4), OMe (2), ester | Not provided | Esterified carboxyl group; substituent shifts |

| 3-Bromo-4-dibenzylamino-5-methoxy-furan-2(5H)-one | Br (3), OMe (5), furan core | Not provided | Heterocyclic core; amino substituents |

Key Observations :

- Positional Isomerism: The placement of substituents significantly alters reactivity.

- Functional Group Variations : Replacing chlorine with a hydroxyl group (as in 3-Bromo-5-hydroxy-4-methoxybenzoic acid, ) increases acidity (pKa ~2.5–3.0 for –COOH vs. ~4.5–5.0 for –Cl) and solubility in polar solvents .

- Ester Derivatives : Methyl esters, such as Methyl 5-bromo-4-chloro-2-methoxybenzoate (), exhibit higher lipophilicity, making them more suitable for membrane permeability in drug design .

Physicochemical Properties

While explicit data for 3-Bromo-5-chloro-4-methoxybenzoic acid are unavailable, inferences can be drawn from analogs:

- Solubility : The chlorine and bromine atoms reduce water solubility compared to hydroxylated analogs. For instance, 3-Bromo-5-hydroxy-4-methoxybenzoic acid is more soluble in aqueous bases due to its –OH group .

- Melting Points : Brominated benzoic acids generally have higher melting points (e.g., 5-Bromo-4-chloro-2-methoxybenzoic acid melts at ~150–160°C) due to stronger halogen bonding .

Biological Activity

3-Bromo-5-chloro-4-methoxybenzoic acid is a compound that has garnered attention for its diverse biological activities, particularly in agricultural and medicinal applications. This article explores its biological activity, synthesis, and potential applications based on recent research findings.

Chemical Structure and Synthesis

This compound is characterized by the presence of bromine and chlorine substituents on a methoxybenzoic acid framework. Its synthesis typically involves halogenation reactions of methoxybenzoic acid derivatives. The synthetic route often includes the use of bromine and chlorine under controlled conditions to yield the desired compound efficiently.

Antimicrobial Properties

One of the notable biological activities of this compound is its antimicrobial efficacy. Research indicates that this compound exhibits significant inhibitory effects against various pathogens, including fungi and bacteria. For instance, it has shown effective inhibition against Cytospora mandshurica and Coniella diplodiella, which are known to cause plant diseases . This makes it a potential candidate for agricultural applications as a fungicide.

Plant Growth Regulation

In addition to its antimicrobial properties, this compound has been reported to influence plant growth positively. The compound appears to have a regulatory effect on plant development, which could be beneficial in agricultural settings where growth modulation is desired .

Enzyme Inhibition

Studies have also suggested that this compound may act as an enzyme inhibitor. Preliminary findings indicate that it can inhibit specific enzymes involved in metabolic pathways, which could have implications for drug discovery and development. Further research is needed to elucidate the exact mechanisms of action.

Case Studies

Several case studies have been conducted to evaluate the biological activity of this compound:

- Agricultural Application : A study demonstrated the effectiveness of this compound in reducing the incidence of fungal infections in crops, leading to improved yields. The compound was applied in field trials where it significantly decreased disease severity compared to untreated controls.

- Medicinal Chemistry : In medicinal chemistry, researchers explored the potential of this compound as a lead for developing new therapeutic agents targeting specific diseases associated with enzyme dysregulation. The compound's ability to inhibit certain enzymes suggests its utility in treating conditions like cancer or metabolic disorders.

Research Findings

Recent research highlights the following key findings regarding this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.